![molecular formula C21H25N5O5S B2389012 N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide CAS No. 899994-84-4](/img/structure/B2389012.png)

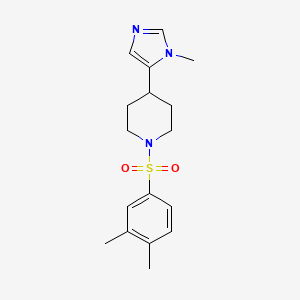

N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

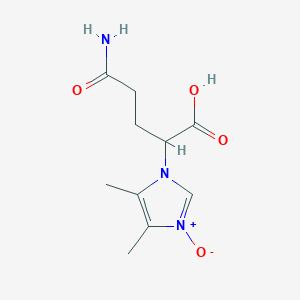

The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines . The other functional groups would then be added through subsequent reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyrazole ring would contribute to the aromaticity of the molecule .Chemical Reactions Analysis

The compound, due to its functional groups, could participate in a variety of chemical reactions. Pyrazoles can undergo reactions such as N-alkylation, N-acylation, sulfonation, reduction, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications

Antibacterial Activity

Pyrazolines, including derivatives like our compound, have been investigated for their antibacterial properties. They show promise in inhibiting bacterial growth and combating infections. Researchers have explored their effectiveness against various bacterial strains, making them valuable candidates for drug development .

Antifungal Potential

Pyrazolines have also demonstrated antifungal activity. These compounds may help combat fungal infections by interfering with fungal cell membranes or metabolic pathways. Further studies are needed to explore their specific mechanisms and efficacy .

Antitubercular Properties

Given the global health challenge posed by tuberculosis (TB), compounds with antitubercular activity are crucial. While not directly studied for this compound, its structural features suggest potential antitubercular effects. Researchers have investigated related pyrazoline derivatives against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG), highlighting their therapeutic importance .

Antioxidant Capacity

Oxidative stress contributes to various diseases, and antioxidants play a vital role in mitigating cellular damage caused by reactive oxygen species (ROS). Pyrazolines, including our compound, have been explored for their antioxidant properties. By scavenging free radicals, they may protect cells from oxidative injury .

Neuroprotective Effects

The compound’s structure suggests potential neuroprotective properties. Researchers have investigated its impact on acetylcholinesterase (AchE) activity. AchE is essential for normal nerve impulse transmission, and its inhibition can lead to behavioral changes and impaired movement. Understanding how this compound affects AchE could provide insights into its neuroprotective potential .

Material Science Applications

Beyond biological activities, pyrazoline derivatives have applications in material science. Their unique structural features make them interesting candidates for designing functional materials, such as sensors, catalysts, and optoelectronic devices .

Mechanism of Action

Future Directions

properties

IUPAC Name |

N'-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O5S/c1-14-5-2-6-15(11-14)26-19(16-12-32(30,31)13-17(16)24-26)23-21(29)20(28)22-8-4-10-25-9-3-7-18(25)27/h2,5-6,11H,3-4,7-10,12-13H2,1H3,(H,22,28)(H,23,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJKSDZQKXAPJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCCN4CCCC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2388930.png)

![(E)-N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2388933.png)

methanone](/img/structure/B2388934.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2388936.png)

![(2S)-8-[(E)-3-Hydroxy-3-methylbut-1-enyl]-5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one](/img/structure/B2388943.png)

![10,11-Dimethoxy-6,8,13,13a-tetrahydro-5H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline](/img/structure/B2388951.png)

![2,6-difluoro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2388952.png)